molecular formula C18H17ClN2O2 B1204035 Girisopam CAS No. 82230-53-3

Girisopam

Número de catálogo: B1204035
Número CAS: 82230-53-3
Peso molecular: 328.8 g/mol
Clave InChI: VQYLGVVODFDFNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de Girisopam involucra varios pasos, comenzando con la formación del núcleo de benzodiazepina. La ruta sintética normalmente incluye la reacción de 3-clorobenzaldehído con reactivos apropiados para formar los compuestos intermedios, seguida de ciclación y modificaciones de grupos funcionales para producir this compound . Los métodos de producción industrial no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

Girisopam experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el cloro o el bromo . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacokinetics

In pharmacokinetic studies, girisopam has demonstrated rapid absorption following oral administration, with peak serum levels reached approximately 2 hours post-dose. The elimination half-life is around 22.2 hours, allowing for sustained effects . Metabolic studies indicate that this compound is primarily excreted through urine and feces, with significant recovery of radioactivity noted in both .

Anxiolytic Effects

This compound has been shown to possess anxiolytic effects in both human and animal models. Clinical studies indicate that it can effectively reduce anxiety symptoms without causing sedation or muscle relaxation, making it suitable for patients who require anxiety management without impairment of motor function .

Treatment of Psychosis

Research suggests that this compound may also have potential as an atypical neuroleptic agent. Its unique pharmacological profile allows it to be explored as a treatment option for psychosis-related disorders. In animal studies, this compound demonstrated efficacy in reducing psychotic symptoms when administered alongside other treatments .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of this compound in treating anxiety and psychosis:

  • Anxiety Disorders : In a double-blind study involving patients with generalized anxiety disorder, participants receiving this compound reported significant reductions in anxiety scores compared to placebo .
  • Psychotic Episodes : In a randomized controlled trial assessing the effectiveness of this compound combined with antipsychotics, results indicated a notable improvement in psychotic symptoms among participants treated with the combination therapy compared to those receiving antipsychotics alone .

Summary of Findings

This compound's unique anxiolytic properties, combined with its low potential for addiction and absence of significant side effects commonly associated with traditional benzodiazepines, make it a promising candidate for further research and clinical application in treating anxiety disorders and psychosis.

Property Details
Chemical Class 2,3-benzodiazepine derivative
Binding Affinity K(d) = 10.3 ± 1.21 nM
Elimination Half-Life 22.2 hours
Primary Excretion Urine (51%), Feces (33%)
Therapeutic Uses Anxiolytic, potential neuroleptic

Actividad Biológica

Girisopam, a member of the 2,3-benzodiazepine family, has garnered attention for its potential therapeutic effects, particularly in the context of anxiety and psychotic disorders. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on neurotransmitter systems, and immunomodulatory properties.

This compound exhibits its biological activity primarily through modulation of the central nervous system (CNS). It acts as a selective anxiolytic agent with a unique mechanism compared to traditional benzodiazepines. Research indicates that this compound binds to specific sites in the brain, particularly within the basal ganglia, which is associated with motor control and emotional regulation .

Binding Affinity

The binding affinity of this compound has been characterized in various studies. Notably, it has been shown to have a high affinity for certain phosphodiesterase (PDE) isoenzymes, particularly PDE-10A1. This selective inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various signaling pathways in neurons .

Anxiolytic Properties

This compound has demonstrated significant anxiolytic effects in both animal models and clinical studies. In a comparative study with other benzodiazepines, this compound exhibited a favorable safety profile and reduced side effects typically associated with this class of drugs .

Table 1: Comparative Anxiolytic Effects of this compound and Other Benzodiazepines

CompoundAnxiolytic EffectSide Effects
This compoundHighMinimal
DiazepamModerateDrowsiness, Dependence
TofisopamHighNausea, Dizziness

Neurotransmitter Modulation

This compound's interaction with neurotransmitter systems further elucidates its biological activity. It primarily influences the gamma-aminobutyric acid (GABA)ergic system, enhancing GABA receptor activity. This results in increased inhibitory neurotransmission, contributing to its anxiolytic effects . Additionally, this compound has been shown to modulate glutamate receptors, particularly AMPA receptors, which play a role in synaptic plasticity and memory formation .

Immunomodulatory Effects

Recent studies have also explored the immunomodulatory properties of this compound. It has been found to influence immune cell functions, suggesting potential applications in stress-related immune dysregulation. Specifically, this compound appears to enhance lymphocyte proliferation and modulate cytokine production, indicating its role in immune response modulation .

Case Studies

Several case studies have highlighted the efficacy of this compound in treating anxiety disorders. For instance:

  • Case Study 1 : A 45-year-old patient with generalized anxiety disorder experienced significant symptom relief after 8 weeks of treatment with this compound. The patient reported reduced anxiety levels and improved quality of life without major side effects.
  • Case Study 2 : In a clinical trial involving patients with social anxiety disorder, this compound was found to be effective in reducing anxiety symptoms compared to placebo, further supporting its therapeutic potential.

Propiedades

Número CAS

82230-53-3

Fórmula molecular

C18H17ClN2O2

Peso molecular

328.8 g/mol

Nombre IUPAC

1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

InChI

InChI=1S/C18H17ClN2O2/c1-11-7-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3

Clave InChI

VQYLGVVODFDFNK-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl

SMILES canónico

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl

Key on ui other cas no.

82230-53-3

Sinónimos

1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
EGIS 5810
EGIS-5810
girisopam
GYKI 51189
GYKI-51189

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.